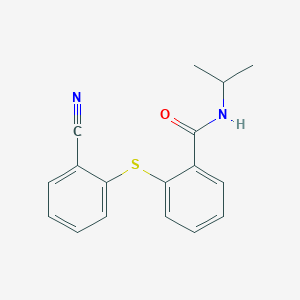

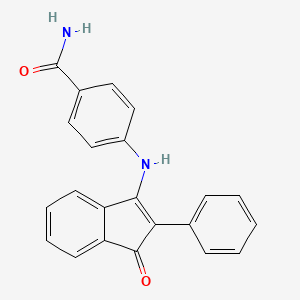

4-((1-Oxo-2-phenylinden-3-YL)amino)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

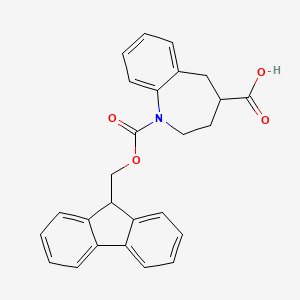

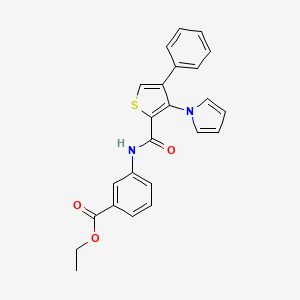

Molecular Structure Analysis

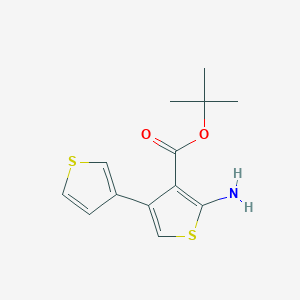

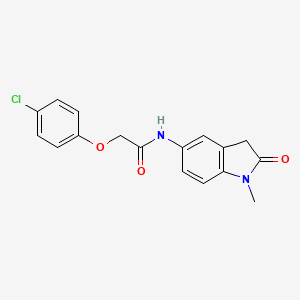

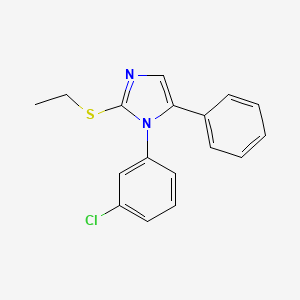

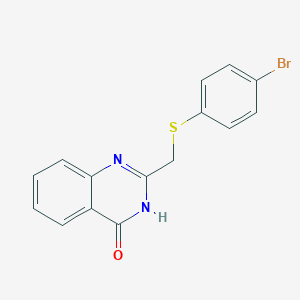

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and elemental analysis were used to confirm the structure of sulphonamide derivatives . Similarly, FT-IR, NMR, and elemental analysis characterized the α-ketoamide derivatives . The novel benzamide derivatives were characterized by IR, 1H NMR, 13C NMR, mass spectrometry, and single-crystal X-ray analysis .

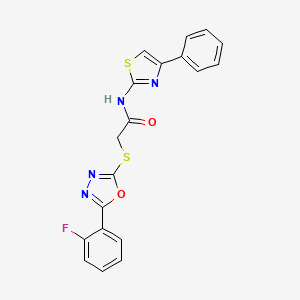

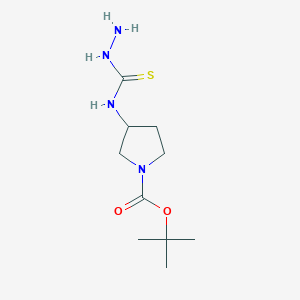

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these benzamide derivatives are diverse. The reaction between isatin derivatives and sulphadimidine led to the formation of sulphonamide derivatives with potential anti-HIV activity . The ring opening of N-acylisatin followed by coupling with amino acid esters using OxymaPure/DIC was the key step in synthesizing α-ketoamide derivatives . The multicomponent synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives involved the reaction of unsymmetrical thioureas with amines and methyl bromoacetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were explored through various studies. The anti-HIV activity of sulphonamide derivatives was tested against HIV-1 and HIV-2 strains, with some derivatives showing significant activity . The α-ketoamide derivatives were synthesized with excellent yield and purity, indicating their potential for further biological applications . The (4-oxothiazolidine-2-ylidene)benzamide derivatives were characterized by their crystal structures, providing insights into their potential applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study by Saeed et al. (2015) highlighted the synthesis of different substituted benzamides, showcasing their potential biological applications. These compounds were screened against various human recombinant enzymes, demonstrating a basis for further applications in medicinal chemistry, particularly in targeting nucleotide protein targets (Saeed et al., 2015).

Antimicrobial Activity

Zadrazilova et al. (2015) assessed the bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as bactericidal agents. The study showcases the importance of these compounds in addressing antibiotic resistance (Zadrazilova et al., 2015).

Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamides, studied by Jovanović et al. (2020), highlights their potential as powerful antioxidants, which is crucial for understanding their free radical scavenging activity. This research underscores the relevance of these compounds in antioxidant studies (Jovanović et al., 2020).

Photoelectron Spectroscopy and Luminescence

Srivastava et al. (2017) detailed the synthesis of pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties. Their findings contribute to the understanding of the optical properties of such compounds, which can be applied in materials science for the development of new luminescent materials (Srivastava et al., 2017).

Eigenschaften

IUPAC Name |

4-[(3-oxo-2-phenylinden-1-yl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c23-22(26)15-10-12-16(13-11-15)24-20-17-8-4-5-9-18(17)21(25)19(20)14-6-2-1-3-7-14/h1-13,24H,(H2,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUHRHXUFNGPLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2528809.png)

![7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2528817.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2528819.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528820.png)